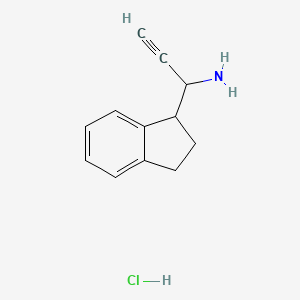

1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

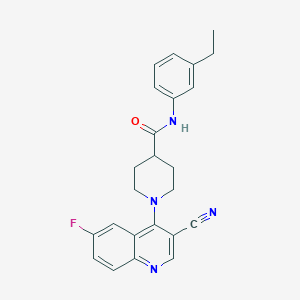

1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 2241141-42-2 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N.ClH/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11;/h1,3-6,11-12H,7-8,13H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Applications De Recherche Scientifique

Fluorescence Detection of Amines : A study by You et al. (2006) developed a method for determining amino compounds based on a condensation reaction with a dehydrant. This approach is useful in high-performance liquid chromatography with fluorescence detection, enhancing the analysis of amines in complex samples.

Study of Formaldehyde and Amine Reactions : Research by Falck et al. (1962) investigated the reaction between formaldehyde and phenylalanine and phenylethylamine derivatives under mild conditions. The study's insights are valuable in understanding the fluorescence properties of these compounds.

N3O3 Amine Phenol Ligands for Group 13 Metal Ions : Liu et al. (1993) prepared and characterized several N3O3 amine phenols, which are reduction products of Schiff bases. This study, found here, is significant for understanding the interaction of these compounds with metal ions.

Amide Formation Mechanism in Aqueous Media : Nakajima and Ikada (1995) studied the mechanism of amide formation between carboxylic acid and amine in aqueous media. Their findings, detailed here, are crucial for biochemical conjugation processes.

Intramolecular Hydrogen Bonding in Schiff Bases : Research by Nazır et al. (2000) explored the tautomerism in Schiff bases, which is significant for understanding the structural and chemical properties of related compounds.

Synthesis and Application in Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their antimicrobial and cytotoxic activities highlights the potential pharmaceutical applications of such compounds.

Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification : Aly et al. (2015) conducted a study on the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines. This research, found here, is significant for medical applications due to the enhanced biological activities of the modified polymers.

Corrosion Inhibition in Mild Steel : Research by Boughoues et al. (2020) on the use of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium is crucial for industrial applications, particularly in enhancing material longevity.

Synthesis of Chiral 1-(1H-Pyrrole) Derivatives : A study by Jefford et al. (1996) on the synthesis of enantiomerically pure primary amines and their conversion to pyrrole derivatives is significant for the development of novel pharmaceutical compounds.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11;/h1,3-6,11-12H,7-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBMOTYFHAKVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCC2=CC=CC=C12)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241141-42-2 |

Source

|

| Record name | 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)

![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)

![N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)